molecular formula C23H28N4O7 B1505792 9-アミノミノサイクリン CAS No. 149934-19-0

9-アミノミノサイクリン

カタログ番号: B1505792
CAS番号: 149934-19-0
分子量: 472.5 g/mol
InChIキー: IQIPCMYBFDOLBO-IRDJJEOVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-Aminominocycline is a tetracycline antibiotic derivative with a complex molecular structure. It is known for its broad-spectrum antibacterial activity and is used in various scientific and medical applications.

科学的研究の応用

Antibacterial Activity

9-AMC has demonstrated synergistic antibacterial effects, particularly when combined with tigecycline. Research indicates that 9-AMC enhances the efficacy of tigecycline against antibiotic-resistant strains of bacteria, such as Escherichia coli that possess the tet(X4) resistance gene. The combination therapy not only inhibits bacterial growth but also disrupts biofilm formation and reduces intracellular ATP levels, leading to increased oxidative damage to the bacteria .

Case Study: Synergistic Effects with Tigecycline

  • Objective : To evaluate the combined antibacterial activity of 9-AMC and tigecycline.
  • Methodology : Checkerboard assays were conducted to assess the fractional inhibitory concentration index (FICI). A synergy effect was defined as an FIC index of ≤0.5.
  • Results : The combination exhibited enhanced antibacterial activity against resistant strains, supporting its potential as a novel adjuvant in antibiotic therapy .

Drug Delivery Systems

Innovative drug delivery systems utilizing 9-AMC have been developed to enhance the targeted delivery of therapeutics, particularly in neuroprotection. A notable example is the conjugation of 9-AMC with dendrimers, which allows for targeted delivery to activated microglia in the brain.

Case Study: Dendrimer-9-Aminominocycline Conjugate

  • Objective : To create a dendrimer-based delivery system for 9-AMC targeting neuroinflammation.
  • Methodology : A hydroxyl-G6 PAMAM dendrimer was conjugated with 9-AMC using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
  • Results : The dendrimer conjugate showed enhanced intracellular availability and anti-inflammatory effects in activated murine microglial cells, indicating its potential for treating neurodegenerative diseases .

Overcoming Antibiotic Resistance

The increasing prevalence of antibiotic resistance poses a significant challenge in clinical settings. 9-AMC has been identified as a promising candidate for restoring sensitivity to tigecycline in resistant bacterial strains.

Research Insights

  • Mechanism : 9-AMC acts by inhibiting the tet(X4) gene's expression, which is responsible for antibiotic resistance. This action helps narrow the drug mutant selection window and enhances the overall antimicrobial effect .
  • Clinical Relevance : The findings suggest that 9-AMC could be integrated into treatment protocols for infections caused by resistant bacteria, thereby improving patient outcomes.

Summary Table of Applications

Application AreaDescriptionKey Findings
Antibacterial TherapyEnhances efficacy against resistant bacteria when combined with tigecyclineSynergistic effects observed in vitro; effective against E. coli with tet(X4) resistance .
Drug Delivery SystemsTargeted delivery using dendrimer conjugatesImproved intracellular uptake and anti-inflammatory effects in microglial cells .
Overcoming Antibiotic ResistanceRestores sensitivity to tigecyclineInhibits tet(X4) gene expression; narrows drug mutant selection window .

作用機序

Target of Action

The primary target of 9-Aminominocycline is the Tet(X4) inactivating enzyme found in tigecycline-resistant tet(X4)-positive Escherichia coli . This enzyme is responsible for conferring resistance to tigecycline, a broad-spectrum antibiotic.

Mode of Action

9-Aminominocycline exhibits synergistic antibacterial activity with tigecycline . It binds to the Tet(X4) inactivating enzyme, rendering it more stable . This interaction inhibits the growth of antibiotic-resistant bacteria and efficiently retards the evolution of the tet(X4) gene .

Biochemical Pathways

The combination of tigecycline and 9-Aminominocycline affects several biochemical pathways. It can destroy the normal membrane structure of bacteria, inhibit the formation of biofilm, remarkably reduce the level of intracellular ATP, and accelerate the oxidative damage of bacteria . The genes related to 9-Aminominocycline and tigecycline were mainly enriched in ABC transporters .

Pharmacokinetics

9-Aminominocycline is a metabolite of tigecycline . Concentrations of 9-Aminominocycline were approximately 6.5% and 11% of the tigecycline concentrations in serum and urine, respectively . The primary route of elimination is excretion of unchanged tigecycline into feces, and the secondary elimination pathways are renal excretion of unchanged drug and metabolism to glucuronide conjugates and 9-Aminominocycline .

Result of Action

The result of 9-Aminominocycline’s action is the restoration of sensitivity to tigecycline in tet(X4)-positive Escherichia coli . It inhibits the growth of antibiotic-resistant bacteria, efficiently retards the evolution of the tet(X4) gene, and narrows the drug mutant selection window .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-aminominocycline involves multiple steps, starting with the base tetracycline structure. Reaction conditions typically involve the use of strong bases and acids, as well as specific catalysts to facilitate the chemical transformations.

Industrial Production Methods: Industrial production of 9-aminominocycline is carried out in controlled environments to ensure purity and consistency. The process involves large-scale chemical reactions, purification steps, and stringent quality control measures to meet pharmaceutical standards.

化学反応の分析

Types of Reactions: 9-Aminominocycline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various organic solvents. Reaction conditions are carefully controlled to optimize yield and selectivity.

Major Products Formed:

類似化合物との比較

9-Aminominocycline is compared with other tetracycline derivatives such as doxycycline, minocycline, and tetracycline itself. While these compounds share similar mechanisms of action, 9-aminominocycline is unique in its enhanced stability and broader spectrum of activity.

List of Similar Compounds

  • Doxycycline

  • Minocycline

  • Tetracycline

  • Demeclocycline

  • Tigecycline

This comprehensive overview highlights the significance of 9-aminominocycline in various fields and its potential for future applications

生物活性

9-Aminominocycline (9-AMC) is a derivative of tigecycline, a broad-spectrum antibiotic known for its efficacy against various bacterial infections. Recent studies have highlighted the biological activity of 9-AMC, particularly its potential as an adjuvant in combating antibiotic resistance.

Antibacterial Activity
9-AMC has demonstrated significant antibacterial properties, particularly against Escherichia coli strains that express the Tet(X4) resistance gene. Research indicates that 9-AMC can restore sensitivity to tigecycline in these resistant strains, showcasing its potential as a therapeutic adjuvant . The compound exhibits synergistic effects when combined with tigecycline, enhancing the overall antibacterial efficacy by disrupting bacterial membrane integrity and inhibiting biofilm formation .

Synergistic Effects with Tigecycline
In vitro studies using checkerboard assays have confirmed that 9-AMC enhances the antibacterial activity of tigecycline against resistant bacteria. The combination therapy not only inhibits bacterial growth but also reduces the levels of intracellular ATP and accelerates oxidative damage to bacterial cells . The transcriptomic analysis further supports these findings, revealing that genes related to antibiotic resistance mechanisms are downregulated in the presence of 9-AMC .

Efficacy Studies

Study TypeFindings
In Vitro Assays9-AMC significantly enhances the activity of tigecycline against Tet(X4)-positive E. coli .
In Vivo ModelsCombination treatment improved survival rates in infected mice compared to controls .
TranscriptomicsDownregulation of resistance genes when treated with 9-AMC and tigecycline .

Case Studies

  • Animal Model Study : Mice infected with E. coli were treated with either tigecycline, 9-AMC, or their combination. The group receiving both drugs showed a higher survival rate and reduced bacterial load compared to those receiving single treatments .
  • Biofilm Inhibition : In biofilm formation assays, 9-AMC was shown to significantly reduce biofilm biomass when used in conjunction with tigecycline, indicating its role in enhancing drug penetration and efficacy against sessile bacterial populations .

Toxicity and Safety Profile

Acute toxicity studies have been conducted to assess the safety of 9-AMC when used alone or in combination with tigecycline. Mice treated with high doses of 9-AMC showed no significant adverse effects over a seven-day observation period, suggesting a favorable safety profile for potential clinical applications .

特性

IUPAC Name

(4S,4aS,5aR,12aR)-9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O7/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33)/t8-,10-,16-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIPCMYBFDOLBO-IRDJJEOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149934-19-0
Record name 9-Aminominocycline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149934190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4S,4aS,5aR,12aS)- 9-amino-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-Naphthacenecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9-AMINOMINOCYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0778NOJ5H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Aminominocycline
Reactant of Route 2
Reactant of Route 2
9-Aminominocycline
Reactant of Route 3
9-Aminominocycline
Reactant of Route 4
9-Aminominocycline
Reactant of Route 5
Reactant of Route 5
9-Aminominocycline
Reactant of Route 6
9-Aminominocycline
Customer
Q & A

Q1: What is the role of 9-aminominocycline in the synthesis of tigecycline?

A1: 9-Aminominocycline serves as a crucial precursor in the synthesis of tigecycline [, , ]. It reacts with N-t-butylglycyl chloride hydrochloride to form tigecycline, a glycylcycline antibiotic [, ]. This reaction typically occurs under controlled pH conditions and an inert atmosphere to optimize yield and purity [, ].

Q2: What are the primary routes of elimination for tigecycline, and how does its metabolism relate to 9-aminominocycline?

A2: Tigecycline is primarily eliminated through fecal excretion, accounting for a significant portion of the administered dose []. While the liver plays a role in tigecycline metabolism, a key metabolic pathway involves amide hydrolysis, which breaks down tigecycline into t-butylaminoacetic acid and 9-aminominocycline [, ]. This highlights 9-aminominocycline as a significant metabolite in the breakdown of tigecycline within the body.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。